molecular formula C21H18ClNO2 B12201321 N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide

N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide

Cat. No.: B12201321
M. Wt: 351.8 g/mol
InChI Key: KZKCQTMVRAUXCQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a central 2,2-diphenylacetamide scaffold with a 5-chloro-2-methoxyphenyl substituent on the nitrogen atom. The compound combines lipophilic aromatic groups (diphenyl and chloromethoxyphenyl) with a polar amide functional group, making it a candidate for pharmaceutical and agrochemical applications.

The crystal structure of the parent compound, 2,2-diphenylacetamide, reveals a dihedral angle of ~85° between the two benzene rings, stabilized by N–H···O and C–H···O hydrogen bonds . This conformational rigidity may influence its interactions with biological targets or receptors.

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(22)14-18(19)23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24)

InChI Key

KZKCQTMVRAUXCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2,2-diphenylacetamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Chloro-Substituted Analogues

N-(5-Chloro-2-Methylphenyl)-2-(2,4,5-Trichlorophenoxy)acetamide (CAS 433963-39-4) Structure: Features a 2,4,5-trichlorophenoxy group instead of diphenylacetamide. Molecular Weight: 379.07 g/mol vs. 393.87 g/mol for the target compound. Activity: Likely used as a pesticide or herbicide due to the trichlorophenoxy group, a common motif in agrochemicals .

N-(5-Chloro-2-Methylphenyl)-2-Cyanoacetamide (CAS 63034-97-9) Structure: Replaces diphenylacetamide with a cyanoacetamide group. Molecular Weight: 208.65 g/mol.

Methoxy-Substituted Analogues

N-(5-Chloro-2-Methoxyphenyl)-2-Cyclopentylacetamide (CAS 849695-88-1)

  • Structure : Substitutes diphenylacetamide with a cyclopentyl group.
  • Molecular Weight : 267.75 g/mol.
  • Implications : The cyclopentyl group may improve metabolic stability compared to aromatic substituents .

N-(5-Amino-2-Methoxyphenyl)-2-(2,4-Dimethylphenoxy)acetamide Structure: Contains an amino group and dimethylphenoxy substituent. Activity: The amino group could facilitate hydrogen bonding with biological targets, enhancing binding affinity .

Benzothiazole Derivatives of 2,2-Diphenylacetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-Diphenylacetamide Synthesis: Prepared via microwave-assisted coupling of 2,2-diphenylacetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (42% yield) . Activity: The trifluoromethyl group enhances lipophilicity and bioavailability, common in CNS-targeting drugs.

N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-Diphenylacetamide Structure: Incorporates a sulfamoyl group.

Pharmacological and Computational Insights

  • Antimycobacterial Activity : Derivatives of 2,2-diphenylacetamide exhibit inhibitory effects against Mycobacterium tuberculosis, with structural rigidity and hydrogen-bonding capacity being critical for activity .

Structural and Functional Data Tables

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
N-(5-Chloro-2-methoxyphenyl)-2,2-diphenylacetamide C₂₁H₁₇ClNO₂ 393.87 5-Cl, 2-OCH₃, diphenyl Pharmaceutical intermediates
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide C₂₂H₁₆F₃N₂O₂S 452.43 CF₃, benzothiazole CNS drugs
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide C₁₅H₁₁Cl₄NO₂ 379.07 2,4,5-Cl₃, phenoxy Agrochemicals

Table 2: Hydrogen Bonding and Conformational Analysis

Compound Name Dihedral Angle (°) Hydrogen Bonding Patterns Biological Implications References
2,2-Diphenylacetamide 84.6–85.0 N–H···O, C–H···O (R₂²(8) motif) Stabilizes crystal structure
This compound (predicted) ~85 Likely similar to parent compound Enhances target binding rigidity

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and industrial chemistry.

Chemical Structure and Properties

This compound features a unique structure that includes a chloro group, a methoxy group, and two phenyl rings attached to an acetamide backbone. This specific arrangement contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, leading to alterations in their activity. The exact pathways and targets depend on the context of use:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in cellular signaling pathways.
  • Receptor Modulation : The compound may also act as a modulator for specific receptors involved in neurotransmission and inflammation.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

  • Efficacy Tests : In vitro studies using cup-diffusion methods showed significant inhibition zones against pathogens such as Bacillus subtilis and Escherichia coli at concentrations ranging from 50 µg/ml to 100 µg/ml .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialCup-diffusion methodEffective against B. subtilis and E. coli
Enzyme inhibitionIn vitro assaysInhibits protein kinases involved in cell signaling
Anti-inflammatoryCytokine assaysReduces levels of TNF-α and IL-6

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various diphenylacetamides, including this compound. The results indicated a strong correlation between the presence of chloro and methoxy substituents and increased antimicrobial potency.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased paw swelling and reduced inflammatory markers compared to control groups.

Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Due to its antimicrobial and anti-inflammatory properties, this compound could serve as a lead candidate for new drug formulations targeting infections or inflammatory diseases.
  • Industrial Chemistry : Its unique chemical structure allows it to be used as an intermediate in the synthesis of more complex organic molecules.

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